

# A Comparative Guide to Spectrophotometric Methods for the Determination of Nickel(II)

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Compound of Interest

1-(2-hydroxyphenyl)-3phenylthiourea

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A Note on **1-(2-hydroxyphenyl)-3-phenylthiourea**: While the focus of this guide is the validation of spectrophotometric methods, a comprehensive search of scientific literature did not yield a specific, established method for the quantitative determination of metal ions using **1-(2-hydroxyphenyl)-3-phenylthiourea**. However, to provide a relevant and useful comparison for researchers in the field of drug development and analytical chemistry, this guide centers on a structurally related compound, 3-((2-Hydroxyphenyl)imino)indolin-2-one, and compares its performance for Nickel(II) determination with other well-established spectrophotometric methods. This comparison will provide valuable insights into the analytical performance of related chemical entities.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of spectrophotometric methods for the quantification of Nickel(II). The performance of 3-((2-Hydroxyphenyl)imino)indolin-2-one is objectively compared with that of Dimethylglyoxime (DMG), Nioxime, and Sodium Diethyldithiocarbamate.

## Comparative Performance of Spectrophotometric Methods for Nickel(II) Determination

The following table summarizes the key analytical parameters for the spectrophotometric determination of Nickel(II) using 3-((2-Hydroxyphenyl)imino)indolin-2-one and three alternative reagents.



Parameter	3-((2- Hydroxypheny I)imino)indolin -2-one	Dimethylglyoxi me (DMG)	Nioxime	Sodium Diethyldithioca rbamate (in micellar medium)
Wavelength (λmax)	575 nm	445 nm[1]	550 nm	390 nm
pH / Medium	9.0 (Sodium tetraborate buffer)	Alkaline (Ammoniacal)[1]	3.0 - 10.0	Cationic micellar medium
Beer's Law Range	0.50 - 5.28 μg/mL	0.1 - 5.0 μg/mL[1]	0.2 - 5.0 μg/mL	0.2 - 5.0 μg/mL
Molar Absorptivity (ε)	1.43 x 10 <sup>4</sup> L mol <sup>-1</sup> cm <sup>-1</sup>	~1.4 x 10 <sup>4</sup> L mol <sup>-1</sup> cm <sup>-1</sup>	1.6 x 10 <sup>4</sup> L mol <sup>-1</sup> cm <sup>-1</sup>	7.92 x 10 <sup>3</sup> L mol <sup>-1</sup> cm <sup>-1</sup>
Sandell's Sensitivity	0.038 μg cm <sup>-2</sup>	0.019 μg cm <sup>-2</sup> [2]	0.012 μg cm <sup>-2</sup>	0.0088 μg cm <sup>-2</sup>
Stoichiometry (M:L)	1:2	1:2	1:2	1:2
Color of Complex	Violet	Red[1]	Red-violet	Yellow-green

### **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

# Determination of Nickel(II) using 3-((2-Hydroxyphenyl)imino)indolin-2-one

This method involves the formation of a violet-colored complex between Nickel(II) and 3-((2-hydroxyphenyl)imino)indolin-2-one at a pH of 9.0.

Reagents:



- Standard Nickel(II) Solution (1000 µg/mL): Dissolve a precisely weighed amount of a suitable nickel salt (e.g., NiSO<sub>4</sub>·6H<sub>2</sub>O) in double-distilled water.
- 3-((2-Hydroxyphenyl)imino)indolin-2-one (HIAP) Solution (1.5 x  $10^{-3}$  M): Prepare in Dimethylformamide (DMF).
- Buffer Solution (pH 9.0): Prepared by mixing a 0.025 M borax solution with 0.1 M NaOH and diluting with distilled water.

#### Procedure:

- Into a series of 10 mL volumetric flasks, add increasing aliquots of the standard Nickel(II) solution to cover the concentration range of 0.50 to 5.28 μg/mL.
- Add a sufficient volume of the pH 9.0 buffer solution to each flask.
- Add a constant excess of the HIAP reagent solution to each flask.
- Dilute to the mark with distilled water and mix well.
- Allow the color to develop at room temperature.
- Measure the absorbance of each solution at 575 nm against a reagent blank prepared in the same manner without the Nickel(II) solution.
- Plot a calibration curve of absorbance versus Nickel(II) concentration.

### Determination of Nickel(II) using Dimethylglyoxime (DMG)

This is a classical and widely used method based on the formation of a red nickeldimethylglyoxime complex in an alkaline medium in the presence of an oxidizing agent.

#### Reagents:

Standard Nickel(II) Solution (10 μg/mL): Prepare by diluting a stock solution.



- Dimethylglyoxime Solution (1% w/v): Dissolve 1 g of dimethylglyoxime in 100 mL of 95% ethanol.[1]
- Saturated Bromine Water: Add liquid bromine to distilled water in a stoppered bottle until a small amount of undissolved bromine remains.[1]
- Concentrated Ammonia Solution.

#### Procedure:

- Pipette aliquots of the standard Nickel(II) solution into a series of 50 mL volumetric flasks.[1]
- Dilute each to about 15 mL with distilled water.[1]
- Add 3 mL of saturated bromine water to each flask.[1]
- Add concentrated ammonia solution dropwise until the bromine color disappears, then add a few drops in excess.
- Add 3 mL of the 1% dimethylglyoxime solution.[1]
- Dilute to the mark with distilled water and mix thoroughly.
- Measure the absorbance at 445 nm within 10 minutes of color development against a reagent blank.[1]
- Construct a calibration curve from the standard solutions.

## Determination of Nickel(II) using Nioxime (1,2-Cyclohexanedionedioxime)

This method utilizes nioxime to form a colored complex with Nickel(II). The complex can be stabilized using a protective colloid like gum arabic.

#### Reagents:

· Standard Nickel(II) Solution.



- Nioxime Solution (0.5% w/v): Dissolve 0.5 g of nioxime in 100 mL of a suitable solvent.
- Gum Arabic Solution (1% w/v): Dissolve 1 g of gum arabic in 100 mL of warm distilled water.
- Buffer Solution (pH range 3-10).

#### Procedure:

- Transfer aliquots of the standard Nickel(II) solution into a series of volumetric flasks.
- Add the buffer solution to adjust the pH to the optimal range.
- Add 1 mL of the gum arabic solution to stabilize the complex.
- Add an excess of the nioxime solution.
- Dilute to the mark with distilled water and mix well.
- Allow the solution to stand for a few minutes for full color development.
- Measure the absorbance at 550 nm against a reagent blank.
- Prepare a calibration curve.

### Determination of Nickel(II) using Sodium Diethyldithiocarbamate (Na-DDTC)

This method often involves the extraction of the nickel-DDTC complex into an organic solvent. However, the use of a micellar medium can eliminate the need for solvent extraction.

#### Reagents:

- Standard Nickel(II) Solution.
- Sodium Diethyldithiocarbamate Solution (0.1% w/v): Prepare fresh in distilled water.
- Cationic Surfactant Solution (e.g., Cetyltrimethylammonium Bromide CTAB): Prepare a solution above its critical micelle concentration.



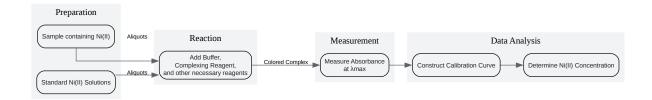
· Buffer Solution.

#### Procedure:

- Add aliquots of the standard Nickel(II) solution to a series of volumetric flasks.
- Add the appropriate buffer solution.
- · Add the cationic surfactant solution.
- Add the sodium diethyldithiocarbamate solution and mix.
- · Dilute to the mark with distilled water.
- Measure the absorbance of the yellow-green complex at approximately 390 nm against a reagent blank.
- Plot the calibration curve.

### **Visualizations**

## Experimental Workflow for Spectrophotometric Determination of Nickel(II)

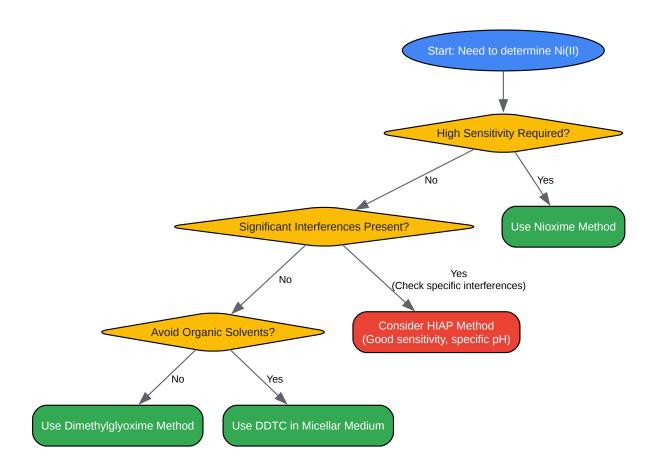


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Caption: General experimental workflow for the spectrophotometric determination of Nickel(II).



### Method Selection Flowchart for Nickel(II) Determination



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Caption: Flowchart for selecting a suitable spectrophotometric method for Nickel(II) analysis.

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### References

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